molecular formula C19H18N4O5 B11098703 2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide

2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11098703
M. Wt: 382.4 g/mol
InChI Key: IQCXRRNXONGLLC-CIAFOILYSA-N
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Description

N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-[(4-nitrobenzyl)oxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Allylation: The hydrazone intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the allylated hydrazone to form the desired N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

Scientific Research Applications

N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrobenzyl ether moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-2-PHENYLHYDRAZINO-2-OXOACETAMIDE: Lacks the nitrobenzyl ether group, resulting in different reactivity and applications.

    N-ALLYL-2-[2-((E)-1-{4-METHOXYBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE:

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide

InChI

InChI=1S/C19H18N4O5/c1-2-11-20-18(24)19(25)22-21-12-14-5-9-17(10-6-14)28-13-15-3-7-16(8-4-15)23(26)27/h2-10,12H,1,11,13H2,(H,20,24)(H,22,25)/b21-12+

InChI Key

IQCXRRNXONGLLC-CIAFOILYSA-N

Isomeric SMILES

C=CCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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